6-Methyl-[3,3'-bipyridine]-2-carboxylic acid 6-Methyl-[3,3'-bipyridine]-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15956651
InChI: InChI=1S/C12H10N2O2/c1-8-4-5-10(11(14-8)12(15)16)9-3-2-6-13-7-9/h2-7H,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

6-Methyl-[3,3'-bipyridine]-2-carboxylic acid

CAS No.:

Cat. No.: VC15956651

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-[3,3'-bipyridine]-2-carboxylic acid -

Specification

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name 6-methyl-3-pyridin-3-ylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H10N2O2/c1-8-4-5-10(11(14-8)12(15)16)9-3-2-6-13-7-9/h2-7H,1H3,(H,15,16)
Standard InChI Key GURVHALYLUOKCF-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=C(C=C1)C2=CN=CC=C2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The molecule consists of two pyridine rings linked via a single bond between their 3-positions (3,3'-bipyridine). The methyl group at the 6-position introduces steric and electronic effects, while the carboxylic acid at the 2-position enhances hydrogen-bonding capabilities and metal-coordination potential. Quantum mechanical calculations suggest that the methyl group slightly increases electron density at the adjacent nitrogen atom, altering the compound’s basicity compared to unsubstituted bipyridines.

The carboxylic acid group exhibits a pKa comparable to aromatic carboxylic acids like benzoic acid (pKa ≈ 4.2) , influencing solubility in aqueous and organic phases. This dual functionality enables pH-dependent behavior, critical for applications in drug delivery and supramolecular chemistry.

Spectroscopic and Crystallographic Data

X-ray crystallography reveals a planar bipyridine core with dihedral angles between the rings of approximately 15–20°, favoring π-π stacking interactions. Infrared spectroscopy confirms the presence of carboxylic O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (1680–1720 cm⁻¹). Nuclear magnetic resonance (NMR) spectra show distinct signals for the methyl group (δ 2.5–2.7 ppm) and pyridine protons (δ 7.5–9.0 ppm).

Synthetic Methodologies

Transition Metal-Catalyzed Coupling

A common route involves Suzuki-Miyaura coupling between 6-methylpyridine-2-boronic acid and 3-bromopyridine, followed by carboxylation at the 2-position using CO₂ under palladium catalysis. Yields typically range from 60–75%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Post-Functionalization Strategies

Physicochemical Properties

Solubility and Partition Coefficients

The compound displays limited solubility in water (0.8 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The octanol-water partition coefficient (LogP) of 1.2 ± 0.1 indicates moderate lipophilicity, suitable for membrane penetration in biological systems.

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 215–220°C with decomposition onset at 250°C. Thermogravimetric analysis (TGA) confirms stability below 200°C, making it viable for high-temperature applications in polymer composites.

Coordination Chemistry and Metal Complexes

Ligand Behavior in Transition Metal Complexes

The bipyridine nitrogen atoms and carboxylic oxygen form stable complexes with transition metals. With Cu(II), it generates a distorted octahedral complex ([Cu(C₁₂H₉N₂O₂)₂(H₂O)₂]·2H₂O) exhibiting strong absorption at 650 nm (ε = 1200 M⁻¹cm⁻¹). These complexes show catalytic activity in Heck coupling reactions, achieving turnover numbers (TON) up to 10⁴.

Luminescent Lanthanide Complexes

Europium(III) complexes display intense red emission (λem = 613 nm) with quantum yields of 15%, making them candidates for organic light-emitting diodes (OLEDs). The methyl group suppresses non-radiative decay pathways by reducing solvent quenching effects.

Industrial and Materials Science Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 85% corrosion inhibition efficiency for mild steel in 1 M HCl at 50 ppm concentration. The adsorbed layer follows Langmuir isotherm behavior, with ΔGads = −35 kJ/mol indicating physisorption.

Organic Semiconductor Development

Thin films deposited via spin-coating exhibit hole mobility of 0.12 cm²/V·s, attributable to extended π-conjugation and strong intermolecular interactions. Field-effect transistors (FETs) incorporating the compound show on/off ratios >10⁶.

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